molecular formula C8H13BN2O2 B12274645 Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- CAS No. 1286784-21-1

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-

Cat. No.: B12274645
CAS No.: 1286784-21-1
M. Wt: 180.01 g/mol
InChI Key: NZDFNHBQGQIPOE-UHFFFAOYSA-N
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Description

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronate esters or anhydrides .

Scientific Research Applications

Mechanism of Action

The mechanism by which boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in molecular recognition and enzyme inhibition. The compound can bind to active site serines in enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is unique due to its specific structure, which combines the properties of boronic acids with the functional versatility of a pyridine ring. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to simpler boronic acids .

Properties

CAS No.

1286784-21-1

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[5-(propan-2-ylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3

InChI Key

NZDFNHBQGQIPOE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)NC(C)C)(O)O

Origin of Product

United States

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